molecular formula C24H30Cl2N2O2 B15013803 4-(decyloxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B15013803
M. Wt: 449.4 g/mol
InChI Key: RSQOAANIBCPLNR-OVVQPSECSA-N
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Description

4-(Decyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a decyloxy group, a dichlorophenyl group, and a benzohydrazide moiety. Its molecular formula is C24H30Cl2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide typically involves the condensation of 4-(decyloxy)benzohydrazide with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(decyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide
  • 4-(dodecyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide
  • 4-(octyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

Uniqueness

4-(Decyloxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the decyloxy group enhances its lipophilicity, while the dichlorophenyl group contributes to its potential biological activity. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H30Cl2N2O2

Molecular Weight

449.4 g/mol

IUPAC Name

4-decoxy-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H30Cl2N2O2/c1-2-3-4-5-6-7-8-9-16-30-22-14-11-19(12-15-22)24(29)28-27-18-20-10-13-21(25)17-23(20)26/h10-15,17-18H,2-9,16H2,1H3,(H,28,29)/b27-18+

InChI Key

RSQOAANIBCPLNR-OVVQPSECSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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